4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is a complex organic compound with significant potential in pharmaceutical applications. This compound is characterized by its unique molecular structure, which includes a thieno[3,2-c]pyridine moiety. The compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.
The compound can be sourced from various chemical suppliers and research databases. It is primarily used for research purposes and is not intended for human or animal consumption. Its CAS number is 2379987-23-0, which provides a unique identifier for this specific chemical substance.
This compound falls under the category of heterocyclic compounds and specifically belongs to the class of pyridine derivatives. Pyridines are known for their diverse biological activities, making them important in medicinal chemistry.
The synthesis of 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine typically involves multi-step organic synthesis techniques. Common methods may include:
The synthesis may require specific reagents and catalysts to facilitate reactions at optimal temperatures and pressures. Detailed reaction conditions such as solvent choice, reaction time, and temperature must be meticulously controlled to ensure high yield and purity.
The molecular formula of 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is C18H20N4S. The structure features:
The three-dimensional conformation of this compound can be analyzed using computational chemistry tools to understand its spatial arrangement and interactions.
The molecular weight of this compound is approximately 324.4432 g/mol. The structural representation can be depicted using SMILES notation: N#Cc1cccc(n1)N1CCC(CC1)N1CCc2c(C1)ccs2.
4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine can participate in various chemical reactions typical of pyridine derivatives:
Understanding the reactivity of this compound requires knowledge of its electronic properties and steric factors that influence reaction pathways.
The mechanism of action for 4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine is not fully elucidated but may involve interaction with biological targets such as enzymes or receptors due to its structural features that resemble known pharmacophores.
Research into similar compounds suggests potential activity against various biological pathways. Further studies are required to clarify its specific mechanisms and therapeutic targets.
Relevant data regarding boiling point, melting point, and other physical properties should be obtained from experimental studies or supplier data sheets.
This compound has potential applications in medicinal chemistry as a lead compound for drug development targeting various diseases due to its unique structural attributes. Research into its biological activity could lead to discoveries in therapeutic areas such as oncology or neurology.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: